molecular formula C11H14ClNO2 B8636912 4-Chloro-3-((tetrahydrofuran-2-yl)methoxy)benzenamine

4-Chloro-3-((tetrahydrofuran-2-yl)methoxy)benzenamine

Cat. No.: B8636912
M. Wt: 227.69 g/mol
InChI Key: ARSPICZVXODHOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-((tetrahydrofuran-2-yl)methoxy)benzenamine: is an organic compound that features a chloro-substituted phenyl ring and a tetrahydrofuran-2-ylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-((tetrahydrofuran-2-yl)methoxy)benzenamine typically involves the reaction of 4-chloroaniline with tetrahydrofuran-2-ylmethanol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ether linkage.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the chloro group, potentially converting it to a hydrogen atom.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium hydroxide or alkoxides are employed under basic conditions.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Dechlorinated phenylamine.

    Substitution: Hydroxy or alkoxy-substituted phenylamine.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.

Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Industry: In the industrial sector, it is utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-((tetrahydrofuran-2-yl)methoxy)benzenamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and tetrahydrofuran-2-ylmethoxy groups contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to desired biological effects.

Comparison with Similar Compounds

    4-Chloroaniline: Shares the chloro-substituted phenyl ring but lacks the tetrahydrofuran-2-ylmethoxy group.

    Tetrahydrofuran-2-ylmethanol: Contains the tetrahydrofuran-2-ylmethoxy group but lacks the chloro-substituted phenyl ring.

Uniqueness: 4-Chloro-3-((tetrahydrofuran-2-yl)methoxy)benzenamine is unique due to the combination of both the chloro-substituted phenyl ring and the tetrahydrofuran-2-ylmethoxy group, which imparts distinct chemical and biological properties not found in the individual components.

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

4-chloro-3-(oxolan-2-ylmethoxy)aniline

InChI

InChI=1S/C11H14ClNO2/c12-10-4-3-8(13)6-11(10)15-7-9-2-1-5-14-9/h3-4,6,9H,1-2,5,7,13H2

InChI Key

ARSPICZVXODHOC-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)COC2=C(C=CC(=C2)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-(2-chloro-5-nitro-phenoxymethyl)-tetrahydrofuran (0.45 g, 1.75 mmol) in EtOAc (10 mL) was degassed with argon then charged with 10% by weight Pd/C (0.4 g). The mixture was stirred for 7 h under an H2 atmosphere, filtered through Celite® and concentrated in vacuo. A mixture contained the title compound along with starting material in a 7:3 ratio. MS: (MH+)=227.1; Calc'd 227.69 for C11H15ClNO2.
Quantity
0.45 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.4 g
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.